molecular formula C10H14FNO B13046475 (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL

Cat. No.: B13046475
M. Wt: 183.22 g/mol
InChI Key: BXRKJXKPLDYYJH-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluorinated aromatic ring, and a secondary alcohol, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Amination: The alcohol is then converted to an amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the secondary alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: Similar structure but with a chlorine atom instead of fluorine.

    (1R,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: Contains a bromine atom instead of fluorine.

    (1R,2R)-1-Amino-1-(3-iodo-5-methylphenyl)propan-2-OL: Features an iodine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its halogenated analogs.

This comprehensive overview highlights the significance and versatility of this compound in various scientific domains

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

BXRKJXKPLDYYJH-XCBNKYQSSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)[C@H]([C@@H](C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C(C)O)N

Origin of Product

United States

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